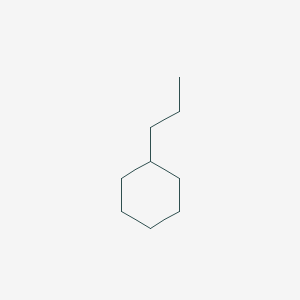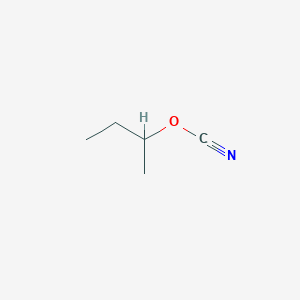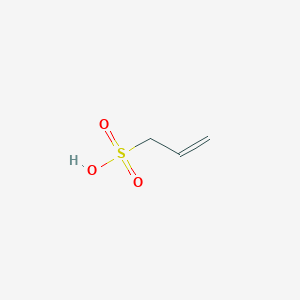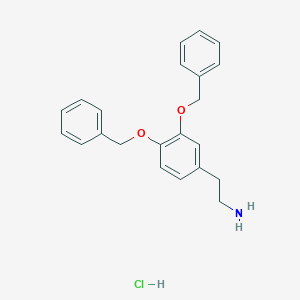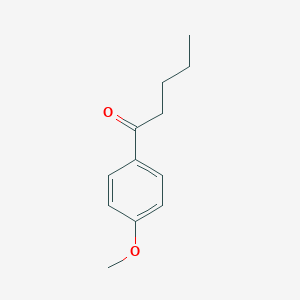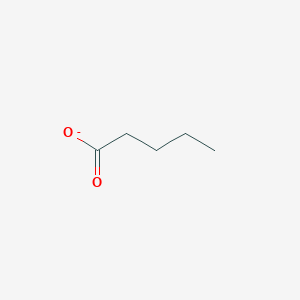![molecular formula C16H21Cl2N3O B167555 4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 10070-94-7](/img/structure/B167555.png)
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one, commonly known as Nitracrine, is a chemical compound that belongs to the pyrazole family. Nitracrine has been widely studied for its potential use in cancer treatment. The compound has shown promising results in various preclinical studies and has been found to have potent antitumor activity.
Mécanisme D'action
Nitracrine exerts its antitumor activity by inhibiting DNA synthesis and inducing DNA damage in cancer cells. The compound interacts with DNA and forms covalent bonds with the nucleotides, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
Nitracrine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Nitracrine has several advantages for lab experiments. The compound is highly soluble in water and can be easily administered to cells in culture. Nitracrine has also been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, Nitracrine has some limitations for lab experiments. The compound is highly reactive and can form adducts with other cellular components, leading to nonspecific effects.
Orientations Futures
There are several future directions for research on Nitracrine. One direction is to investigate the potential use of Nitracrine in combination with other chemotherapeutic agents. Another direction is to explore the use of Nitracrine in targeted drug delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of Nitracrine and to identify potential biomarkers for response to the compound.
Méthodes De Synthèse
Nitracrine can be synthesized by reacting 2-chloro-N,N-bis(2-chloroethyl)ethylamine with 1,5-dimethylpyrazol-3-one in the presence of a strong base such as sodium hydride. The reaction yields Nitracrine as the final product.
Applications De Recherche Scientifique
Nitracrine has been extensively studied for its potential use in cancer treatment. The compound has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Nitracrine induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells.
Propriétés
Numéro CAS |
10070-94-7 |
|---|---|
Formule moléculaire |
C16H21Cl2N3O |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H21Cl2N3O/c1-13-15(12-20(10-8-17)11-9-18)16(22)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
Clé InChI |
HLMDYYLQTRZTFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






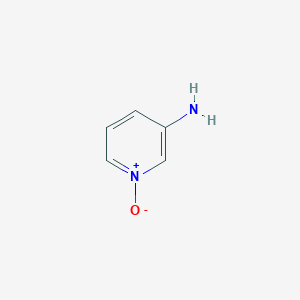
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
